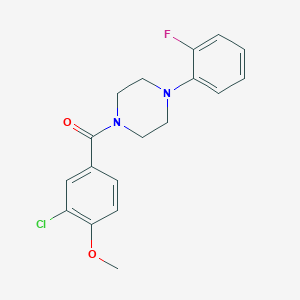
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase enzyme. It has gained attention in recent years due to its potential therapeutic applications in the treatment of autoimmune diseases.
Mechanism of Action
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide selectively inhibits TYK2, thereby reducing the activity of downstream signaling pathways involved in autoimmune disease.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disease. It has also been shown to have a favorable safety profile in both animal and human studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its selectivity for TYK2 kinase, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease and patient population being studied. Additionally, its long-term safety and efficacy in humans have yet to be fully established.
Future Directions
Future research on N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide could include further preclinical studies to better understand its mechanism of action and efficacy in various autoimmune diseases. Clinical trials could also be conducted to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent for autoimmune diseases. Additionally, research on the potential use of this compound in combination with other therapies could be explored.
Synthesis Methods
The synthesis of N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This is followed by the introduction of a morpholine ring via a sulfonyl chloride intermediate, resulting in the final product.
Scientific Research Applications
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been the subject of extensive research due to its potential as a therapeutic agent for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In preclinical studies, it has been shown to selectively inhibit TYK2 kinase activity, which plays a key role in the signaling pathways involved in autoimmune disease.
Properties
IUPAC Name |
N-butan-2-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-13(3)17-16(19)14-6-5-12(2)15(11-14)23(20,21)18-7-9-22-10-8-18/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKMBIECDXRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)
![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)

![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5354702.png)

![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3,5-dimethoxybenzamide](/img/structure/B5354716.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5354722.png)

![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5354738.png)
